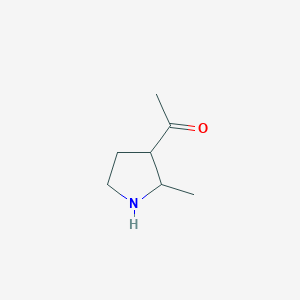

1-(2-Methylpyrrolidin-3-yl)ethan-1-one

Description

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

1-(2-methylpyrrolidin-3-yl)ethanone |

InChI |

InChI=1S/C7H13NO/c1-5-7(6(2)9)3-4-8-5/h5,7-8H,3-4H2,1-2H3 |

InChI Key |

MHTOZJNPYMLSLP-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCN1)C(=O)C |

Origin of Product |

United States |

Biological Activity

1-(2-Methylpyrrolidin-3-yl)ethan-1-one, also known as a pyrrolidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 113.19 g/mol. The structure features a pyrrolidine ring, which is known for its ability to interact with various biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). These enzymes play crucial roles in neurotransmitter regulation, making the compound a candidate for treating neurodegenerative diseases.

Neuroprotective Effects

Studies have suggested that this compound may possess neuroprotective properties. For instance, it has been shown to protect neuronal cells from oxidative stress, which is a contributing factor in conditions like Alzheimer's disease .

Antioxidant Activity

The compound has demonstrated antioxidant activity in various assays, indicating its potential to scavenge free radicals and reduce oxidative damage in biological systems .

The mechanisms through which this compound exerts its effects include:

Receptor Modulation

The compound may act as an agonist or antagonist at specific receptors involved in neurotransmission. This modulation can lead to altered signaling pathways that affect neuronal health and function.

Enzyme Interaction

By binding to the active sites of enzymes like AChE and MAO, the compound inhibits their activity, thereby influencing neurotransmitter levels such as acetylcholine and serotonin .

Case Studies

Several studies have highlighted the biological activity of this compound:

Study on Cholinesterase Inhibition

A study demonstrated that derivatives of this compound showed significant inhibition of AChE and MAO, suggesting potential applications in treating Alzheimer's disease. The IC50 values for AChE inhibition were reported to be in the micromolar range .

Neuroprotective Study

In vitro studies using neuronal cell lines showed that treatment with this compound led to reduced cell death under oxidative stress conditions. This effect was attributed to the compound's ability to enhance cellular antioxidant defenses .

Data Table: Biological Activities of this compound

Comparison with Similar Compounds

1-(4-(1-Propylpyrrolidin-3-yl)phenyl)ethan-1-one

- Structural Features : Contains a phenyl group at the pyrrolidine’s 3-position and a propyl chain at the 1-position, introducing aromaticity and increased hydrophobicity.

- Synthesis : Palladium-catalyzed hydroarylation yields 70% product, demonstrating efficient catalysis compared to thermal/grinding methods used for simpler ketones .

- Spectral Data : ¹H NMR δ 2.58 (s, 3H, CH₃CO), ¹³C NMR δ 197.7 (C=O); IR shows C=O stretch at 1688 cm⁻¹, similar to the target compound .

1-[(3S)-3-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one

- Structural Features : Hydroxymethyl group at the 3-position enhances polarity and hydrogen-bonding capacity compared to the target’s methyl group.

- Applications: Potential use in prodrugs or solubility-enhanced pharmaceuticals due to the hydroxyl group.

1-(2-Methyl-1-pyrrolidinyl)-ethanone (CAS 18912-61-3)

- Structural Features : Methyl group at the pyrrolidine’s 2-position, but the ketone is N-substituted (1-pyrrolidinyl) instead of C-substituted (3-position).

- Implications : N-substitution increases basicity, altering pharmacokinetics compared to the target compound’s C-substituted neutral character .

Aromatic and Heteroaromatic Ethanones

1-(4-Bromophenyl)ethan-1-one

1-(Benzofuran-2-yl)ethan-1-one Derivatives

- Applications : Exhibits antimicrobial activity due to the benzofuran moiety, suggesting that the target compound’s pyrrolidine group could be modified for similar bioactivity .

Functionalized Ethanones in Drug Discovery

1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one

- Structural Features: Combines thiophene and aminopyrrolidine motifs, enabling multitarget interactions.

- Applications: Research tool in kinase inhibition studies, highlighting the versatility of ethanone-containing scaffolds .

GPER-1 Ligand (Code: 6120497SRS10)

- Docking Score: −14.67, demonstrating high receptor affinity. The target compound’s pyrrolidine could mimic cyclopentaquinoline scaffolds in docking orientations .

Comparative Data Table

*Assumed based on analogous syntheses.

Key Findings and Implications

- Structural Impact : Substitution patterns (C- vs. N-pyrrolidine, aromatic vs. aliphatic) critically influence reactivity, solubility, and bioactivity.

- Synthesis Efficiency : Palladium catalysis offers higher yields for complex pyrrolidines compared to traditional condensation .

- Applications: The target compound’s balance of rigidity and polarity positions it as a promising scaffold in CNS drugs or agrochemicals, akin to 1-(2-chlorophenyl)-2-tetrazolyl ethanone .

Preparation Methods

Reductive Amination Pathways

- Step 1 : Condensation of 2-methylpyrrolidin-3-amine with acetylating agents (e.g., acetyl chloride) in anhydrous dichloromethane at 0–5°C.

- Step 2 : Reduction of the intermediate imine using sodium cyanoborohydride (NaBH3CN) in methanol at room temperature.

Key Data :

| Parameter | Value/Reagent | Yield | Source |

|---|---|---|---|

| Solvent | Dichloromethane/Methanol | 72% | |

| Reducing Agent | NaBH3CN | – | |

| Reaction Time | 4–6 hours | – |

Hydrogenation of Pyrroline Derivatives

- Hydrogenation of 3-acetyl-2-methylpyrroline under 1–10 atm H₂ using platinum(IV) oxide (PtO₂) in ethanol-methanol (3:1 v/v).

Optimization : - Catalyst loading of 5% Pt/C improves enantioselectivity for chiral derivatives (e.g., R-configuration).

Key Data :

| Parameter | Value/Reagent | Yield | Source |

|---|---|---|---|

| Catalyst | PtO₂ or 5% Pt/C | 85% | |

| Solvent Ratio | Ethanol:Methanol (3:1) | – | |

| Pressure | 5 atm H₂ | – |

Oxidation of Secondary Alcohols

- Step 1 : Protection of 1-(2-methylpyrrolidin-3-yl)ethanol as a tert-butyldimethylsilyl (TBS) ether.

- Step 2 : Oxidation with Dess-Martin periodinane (DMP) in dichloromethane at 0°C to RT.

Key Data :

| Parameter | Value/Reagent | Yield | Source |

|---|---|---|---|

| Oxidizing Agent | Dess-Martin periodinane | 78% | |

| Solvent | Dichloromethane | – |

Multi-Step Synthesis from N-Methylpyrrolidone (NMP)

- Step 1 : Reaction of NMP with phosphoryl chloride (POCl₃) to form methyl (2)-(1-methyl-2-pyrrolidinylidene)acetate.

- Step 2 : Sequential hydrogenation (Pd/C) and ester reduction (LiBH₄) to yield 1-(2-methylpyrrolidin-3-yl)ethanol.

- Step 3 : Oxidation of the alcohol to the ketone using IBX (2-iodoxybenzoic acid).

Key Data :

| Step | Reagent/Conditions | Yield | Source |

|---|---|---|---|

| Ester Reduction | LiBH₄ in THF | 68% | |

| Oxidation | IBX in DMSO | 83% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Reductive Amination | High atom economy | Requires toxic NaBH3CN | Lab-scale |

| Hydrogenation | Enantioselective potential | High catalyst cost | Industrial |

| Oxidation | Mild conditions | Multi-step protection needed | Lab-scale |

Physicochemical Data

- Molecular Formula : C₇H₁₃NO

- Molecular Weight : 127.18 g/mol

- SMILES : CC1C(CCN1)C(=O)C

- CAS Registry : 1602550-16-2

Q & A

Q. What are the recommended synthetic routes for 1-(2-Methylpyrrolidin-3-yl)ethan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves functionalizing the pyrrolidine ring at the 3-position. A plausible route includes:

- Step 1 : Acylation of 2-methylpyrrolidine via Friedel-Crafts alkylation or nucleophilic substitution using acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

- Optimization : Reaction temperature (0–25°C) and stoichiometry (1:1.2 ratio of pyrrolidine to acylating agent) are critical to minimize side products like over-alkylation. Monitor progress using thin-layer chromatography (TLC) .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for signals at δ 2.1–2.4 ppm (methyl group on pyrrolidine) and δ 2.5–3.0 ppm (pyrrolidine ring protons). The acetyl group (C=O) deshields adjacent protons, causing splitting patterns .

- ¹³C NMR : A carbonyl signal at ~205–210 ppm confirms the ketone group.

- Mass Spectrometry (MS) : Expect a molecular ion peak [M⁺] at m/z 141 (C₈H₁₅NO) with fragmentation patterns indicating loss of CO (28 amu) or CH₃ (15 amu) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals (e.g., in ethanol/water) and refine using SHELXL .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in drug discovery applications?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors). Focus on the acetyl group’s hydrogen-bonding potential and pyrrolidine’s conformational flexibility .

- DFT Calculations : Gaussian or ORCA software can optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and predict electrophilic/nucleophilic sites. Solvent effects (e.g., PCM model) improve accuracy .

- MD Simulations : GROMACS or AMBER can simulate ligand-protein dynamics over 100+ ns to assess binding stability .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

- Methodological Answer :

- Chiral Catalysts : Employ Evans’ oxazaborolidine catalysts or Jacobsen’s thiourea catalysts for asymmetric acylation. Enantiomeric excess (ee) can exceed 90% with optimized catalyst loading (5–10 mol%) .

- Chiral Chromatography : Use a Chiralpak® IA/IB column (hexane/isopropanol mobile phase) to separate enantiomers. Monitor ee via HPLC with a polarimetric detector .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed spectra (TD-DFT) .

Q. What mechanistic insights explain side reactions during the synthesis of this compound?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow NMR or in situ IR to track intermediate formation (e.g., iminium ions or enolates). Side reactions like over-alkylation are often due to excess acylating agent or prolonged reaction times .

- Isolation of Byproducts : Characterize byproducts (e.g., dimeric species) via high-resolution MS and 2D NMR (COSY, HSQC).

- Catalytic Mitigation : Add scavengers (e.g., molecular sieves) to absorb excess reagents or use flow chemistry to control residence time .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors (PEL: <5 ppm).

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as pyrrolidine derivatives may cause irritation .

- Spill Management : Neutralize spills with 5% acetic acid, then absorb with vermiculite. Dispose as hazardous waste (EPA Category D) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.